molecular formula C12H11N3O2 B3257157 4-(3-Aminophenoxy)pyridine-2-carboxamide CAS No. 284462-79-9

4-(3-Aminophenoxy)pyridine-2-carboxamide

Cat. No.: B3257157
CAS No.: 284462-79-9
M. Wt: 229.23 g/mol
InChI Key: NKLDTUNRTKHWKP-UHFFFAOYSA-N
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Description

4-(3-Aminophenoxy)pyridine-2-carboxamide is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine and is characterized by the presence of an aminophenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)pyridine-2-carboxamide typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, undergoes nitration to form 3-nitrophenol.

    Reduction of Nitro Group: The nitro group in 3-nitrophenol is reduced to form 3-aminophenol.

    Etherification: 3-Aminophenol is then reacted with 2-chloropyridine-4-carboxamide under basic conditions to form this compound.

The reaction conditions generally involve the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenoxy)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(3-Aminophenoxy)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenoxy)pyridine-2-carboxamide
  • 4-(2-Aminophenoxy)pyridine-2-carboxamide
  • 4-(3-Aminophenoxy)pyridine-3-carboxamide

Uniqueness

4-(3-Aminophenoxy)pyridine-2-carboxamide is unique due to the specific positioning of the aminophenoxy group on the pyridine ring This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

4-(3-aminophenoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-2-1-3-9(6-8)17-10-4-5-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDTUNRTKHWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Entry 12: 4-Chloropyridine-2-carbonyl chloride HCl salt was reacted with ammonia according to Method A2, Step 3b to form 4-chloro-2-pyridinecarboxamide. 4-Chloro-2-pyridinecarboxamide was reacted with 3-aminophenol according to Method A2, Step 4 using DISC in place of DMF to give 3-(2-carbamoyl-4-pyridyloxy)aniline. According to Method C2a, 2-methoxy-5-(trifluoromethyl)aniline was reacted with phosgene followed by 3-(2-carbamoyl-4-pyridyloxy)aniline to afford the urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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